molecular formula C10H12Cl2O4 B14567795 3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione CAS No. 61699-79-4

3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione

Cat. No.: B14567795
CAS No.: 61699-79-4
M. Wt: 267.10 g/mol
InChI Key: GCSQJHYJZIWDEB-UHFFFAOYSA-N
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Description

3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione is a chemical compound that belongs to the class of cyclobutene-1,2-diones. This compound is characterized by the presence of two 3-chloropropoxy groups attached to the cyclobutene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid with 3-chloropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Squaric Acid+3-ChloropropanolThis compound\text{Squaric Acid} + \text{3-Chloropropanol} \rightarrow \text{this compound} Squaric Acid+3-Chloropropanol→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of chloropropoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

61699-79-4

Molecular Formula

C10H12Cl2O4

Molecular Weight

267.10 g/mol

IUPAC Name

3,4-bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H12Cl2O4/c11-3-1-5-15-9-7(13)8(14)10(9)16-6-2-4-12/h1-6H2

InChI Key

GCSQJHYJZIWDEB-UHFFFAOYSA-N

Canonical SMILES

C(COC1=C(C(=O)C1=O)OCCCCl)CCl

Origin of Product

United States

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